
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate)
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Overview
Description
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is a chemical compound with the molecular formula C22H40O8P2 and a molecular weight of 494.5 g/mol . This compound is known for its application as a redox shuttle in lithium-ion batteries, providing long-term intrinsic overcharge protection and maintaining the safe operation of these batteries .
Preparation Methods
The synthesis of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) involves the reaction of 2,5-di-tert-butyl-1,4-hydroquinone with tetraethyl methylenediphosphonate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-di-tert-butyl-1,4-benzoquinone.
Reduction: It can be reduced back to 2,5-di-tert-butyl-1,4-hydroquinone.
Substitution: The phosphonate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) has several scientific research applications:
Mechanism of Action
The mechanism by which 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) exerts its effects involves its redox properties. The compound acts as a redox shuttle, undergoing reversible oxidation and reduction reactions. This helps to maintain the stability and safety of lithium-ion batteries by preventing overcharge and enhancing their long-term performance . The molecular targets and pathways involved include the redox-active sites in the battery’s cathode materials .
Comparison with Similar Compounds
2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) can be compared with other similar compounds such as:
2,5-Di-tert-butyl-1,4-benzoquinone: This compound is an oxidation product of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) and shares similar redox properties.
Tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate: Another redox shuttle additive used in high-voltage cathode materials.
The uniqueness of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) lies in its high solubility in conventional non-aqueous, carbonate-based electrolytes and its ability to provide long-term intrinsic overcharge protection for lithium-ion batteries .
Properties
IUPAC Name |
(2,5-ditert-butyl-4-diethoxyphosphoryloxyphenyl) diethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O8P2/c1-11-25-31(23,26-12-2)29-19-15-18(22(8,9)10)20(16-17(19)21(5,6)7)30-32(24,27-13-3)28-14-4/h15-16H,11-14H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASHVQGHNWZVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C=C1C(C)(C)C)OP(=O)(OCC)OCC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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